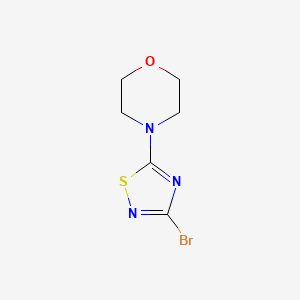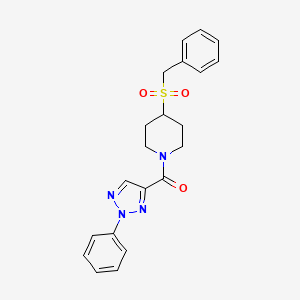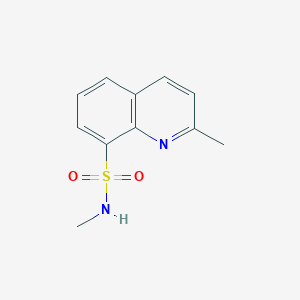![molecular formula C20H20N4OS B2867363 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide CAS No. 879731-03-0](/img/structure/B2867363.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide” belongs to the class of benzimidazoquinazolines . Benzimidazoquinazolines are nitrogen-rich heterocyclic compounds that possess many pharmaceutical properties such as antimicrobial, anticonvulsant, immunoenhancer, and anticancer .
Synthesis Analysis
Benzimidazoquinazolines can be synthesized through various methods. One method involves a highly regioselective C–C bond cleavage/amination of isatins . Another method involves a copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction .Molecular Structure Analysis
The molecular structure of benzimidazoquinazolines has been studied using various techniques such as FTIR, 1H and 13C NMR, DIMS, and X-ray crystallography . The most significant peak in the 13C NMR spectrum is C-7 at 65.5 ppm which confirms the cyclisation process .Chemical Reactions Analysis
Benzimidazoquinazolines can undergo various chemical reactions. For instance, a metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles with DTBP as the oxidant and methyl radical source was developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .Scientific Research Applications
Antioxidant Applications
Some benzimidazole derivatives, including compounds structurally related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide, have been studied for their antioxidant properties. These compounds were evaluated as antioxidants for base stock oil, indicating potential applications in enhancing the oxidative stability of lubricants and possibly other related materials. The efficacy of these compounds as antioxidants was assessed through their ability to inhibit oxidation, measured by changes in total acid number (TAN), viscosity, and IR spectroscopy (Basta et al., 2017).
Antimicrobial and Antifungal Activities
Benzimidazo[1,2-c]quinazoline derivatives have shown promising antimicrobial properties. A study focused on the synthesis of 6-aryl derivatives of benzimidazo[1,2-c]quinazoline and evaluated their antimicrobial activity against various bacterial and fungal strains. The compounds demonstrated effective antimicrobial activity, particularly against Candida albicans, highlighting their potential as therapeutic agents in combating microbial infections (Shri et al., 2015).
Antitumor Activity
Novel series of benzimidazole-quinazoline hybrids have been synthesized and tested for their antitumor activities. Some of these compounds exhibited significant broad-spectrum antitumor activity, with potential applications in cancer therapy. The study suggests that these compounds could be nearly 1.5–3.0 times more potent compared to the control drug 5-fluorouracil, indicating a promising avenue for future anticancer drug development (Al-Suwaidan et al., 2016).
Green Synthesis and Environmental Applications
Research into green chemistry approaches has led to the development of environmentally friendly synthesis methods for benzimidazo[1,2-c]quinazoline derivatives. These methods emphasize minimizing the use of toxic solvents and reducing waste, aligning with the principles of sustainable chemistry. One study demonstrated a green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which could have implications for drug development and environmental sustainability (Mikra et al., 2022).
Molecular Docking and Drug Discovery
Molecular docking studies have been employed to explore the interaction of benzimidazole-quinazoline derivatives with biological targets, aiding in the design of potential therapeutic agents. These studies provide insights into the binding affinities and mechanisms of action of these compounds, facilitating the discovery of new drugs with enhanced efficacy and specificity (Abdel-Motaal et al., 2020).
Mechanism of Action
Future Directions
The development of new synthetic strategies for benzimidazoquinazolines is an active area of research due to their wide range of biological properties . Future research may focus on optimizing the synthesis process, exploring new reactions, and investigating their biological activities in more detail.
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-2-3-12-21-18(25)13-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11H,2-3,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSHDMXZHOXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)
![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)